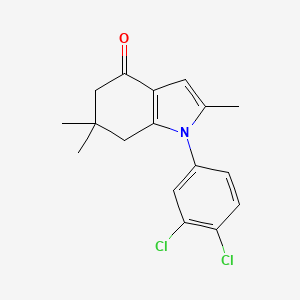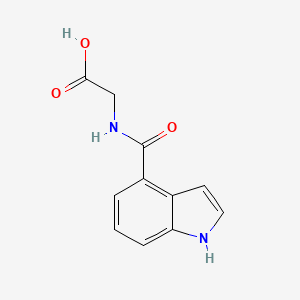
4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 2-chloro-4-fluorophenyl group and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of the atoms. It would have a pyrazole ring at the center, with the 2-chloro-4-fluorophenyl group and the amine group attached to it .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The amine group could participate in reactions such as acid-base reactions, while the chloro and fluoro groups on the phenyl ring could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the halogen atoms could affect its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has shown efforts towards the synthesis and structural characterization of compounds with closely related chemical structures, indicating the importance of understanding their molecular frameworks for potential applications in material science and medicinal chemistry. For instance, the synthesis of isostructural compounds with detailed single-crystal diffraction analysis provides insights into their molecular conformation and planarity, which are crucial for their applications in designing more effective drugs and materials with specific properties (Kariuki, Abdel-Wahab, El‐Hiti, 2021).
Chemical Reactivity and Ligand Potential
Further research into the chemistry of diazaphospholephosphines, including the preparation of substituted compounds and their coordination studies, highlights the potential of using similar pyrazole derivatives as bifunctional phosphorus(III) ligands. This reactivity and ligand potential could be extrapolated to the subject compound, suggesting its utility in creating complex metallo-organic frameworks or as a component in catalytic systems (Mikoluk, Cavell, 1999).
Biological Activity
The synthesis of amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines and their identification as CGRP receptor antagonists hint at the biological activity and therapeutic potential of pyrazole derivatives. Although not directly related, it suggests that derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine could be explored for similar biological effects, possibly in the development of new pharmaceuticals (Lim, Dolzhenko, Dolzhenko, 2014).
Application in Material Science
Research on the functional modification of hydrogels through condensation reaction with amine compounds demonstrates the utility of pyrazole derivatives in material science. These modifications can impart specific properties to polymers, such as increased thermal stability and enhanced biological activity, suggesting a wide range of applications from medical devices to sustainable materials (Aly, Aly, El-Mohdy, 2015).
Advanced Materials and Security Applications
The study of multi-stimuli responsive materials, including novel V-shaped molecules, demonstrates the potential of pyrazole derivatives in the development of advanced materials with unique properties such as morphology-dependent fluorochromism. Such materials have applications in security inks and sensors, highlighting the versatile utility of pyrazole derivatives in high-tech applications (Lu, Xia, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-2,5-dimethylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c1-6-10(11(14)16(2)15-6)8-4-3-7(13)5-9(8)12/h3-5H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSPGJBDGVYELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=C(C=C(C=C2)F)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate](/img/structure/B2996867.png)
![N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2996868.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996871.png)
![N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2996872.png)

![(E)-4-(Dimethylamino)-N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2996875.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2996877.png)
![5-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2996878.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996882.png)
![1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2996883.png)
![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996884.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2996887.png)